
AS1892802
Overview
Description
AS1892802 is a potent, orally active, and highly selective inhibitor of Rho-associated coiled-coil kinase (ROCK), a serine-threonine kinase that regulates cellular processes such as cytoskeletal reorganization, inflammation, and nociception . It exhibits IC50 values of 0.10 μM for ROCK2 and 1.69 μM for ROCK1, demonstrating preferential selectivity for ROCK2 . Preclinical studies highlight its efficacy in rodent models of osteoarthritis (OA) and chronic pain, with an ED50 of 0.15 mg/kg in monoiodoacetate (MIA)-induced arthritis . Unlike traditional NSAIDs, this compound achieves rapid analgesic onset comparable to tramadol and diclofenac without inducing gastric irritation or central nervous system (CNS) side effects .
Preparation Methods
The synthesis of AS 1892802 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the urea linkage: This involves the reaction of an amine with an isocyanate to form the urea bond.
Introduction of the hydroxy group: This step involves the addition of a hydroxy group to the phenylethyl moiety.
Coupling with the pyridinyl phenyl group: This final step involves the coupling of the hydroxy-phenylethyl urea with the pyridinyl phenyl group under specific reaction conditions
Chemical Reactions Analysis
AS 1892802 undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea bond can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine
Scientific Research Applications
AS 1892802 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the role of ROCKs in various biochemical pathways.
Biology: It is used to investigate the effects of ROCK inhibition on cell morphology, motility, and proliferation.
Medicine: It has potential therapeutic applications in the treatment of diseases such as arthritis, diabetes, and cancer due to its anti-inflammatory and analgesic properties.
Industry: It is used in the development of new drugs and therapeutic agents targeting ROCKs .
Mechanism of Action
AS 1892802 exerts its effects by competitively inhibiting the ATP-binding site of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream targets, leading to the modulation of various cellular processes such as contraction, motility, and proliferation. The molecular targets include the myosin light chain and LIM kinase, which are involved in cytoskeletal dynamics .
Comparison with Similar Compounds
Comparison with Similar ROCK Inhibitors
Selectivity and Mechanism of Action
Compound | ROCK1 IC50 (μM) | ROCK2 IC50 (μM) | Key Features |
---|---|---|---|
AS1892802 | 1.69 | 0.10 | Orally active, ROCK2-selective, sustained analgesia, no gastric irritation |
Fasudil | 0.33* | 0.14* | Non-selective, used intravenously, short half-life, vasodilatory effects |
Y-27632 | 0.22* | 0.14* | Cell-permeable, widely used in vitro, limited in vivo efficacy |
- This compound shows 17-fold selectivity for ROCK2 over ROCK1, making it distinct from non-selective inhibitors like Fasudil and Y-27632 .
- Fasudil , a first-generation ROCK inhibitor, is clinically used for cerebral vasospasm but lacks oral bioavailability and exhibits transient effects .
- Y-27632 is primarily a research tool for in vitro studies due to poor pharmacokinetic properties .
Efficacy in Disease Models
Analgesic Effects
- This compound: MIA-induced OA: Dose-dependently reduced cartilage damage (ED50 = 0.15 mg/kg) and suppressed IL-1β/bradykinin-induced prostaglandin E2 production in synovial cells . Chronic Pain: Repeated dosing provided sustained analgesia for 7 days post-administration in neuropathy models .
- Fasudil : Effective in AIA and MIA models but required higher doses and frequent administration .
- Diclofenac: Limited to inflammatory pain (e.g., adjuvant-induced arthritis) and associated with gastric toxicity .
Anti-Inflammatory Effects
- This compound uniquely inhibits bradykinin-mediated synovial inflammation, a key driver of OA pain . In contrast, Fasudil primarily targets vascular smooth muscle cells, limiting its utility in joint disorders .
Biological Activity
AS1892802 is a selective inhibitor of Rho-associated coiled-coil kinase (ROCK), which plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell migration, and inflammation. This compound has garnered attention due to its potential therapeutic applications in pain management and inflammatory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and potential clinical implications.
This compound inhibits the ROCK pathway, which is involved in the regulation of smooth muscle contraction, neuronal signaling, and inflammatory responses. By inhibiting ROCK, this compound can modulate various downstream effects:
- Cytoskeletal Modulation : ROCK inhibition leads to changes in actin filament organization, which affects cell shape and motility.
- Anti-inflammatory Effects : this compound reduces the production of pro-inflammatory cytokines and inhibits leukocyte migration.
- Analgesic Properties : The compound has been shown to exert antinociceptive effects in various pain models by modulating pain signaling pathways.
Pain Models
In studies using rat models, this compound demonstrated significant analgesic effects. For instance:
- Model : Intra-articular injection of monosodium iodoacetate (MIA) was used to induce osteoarthritis-like pain in rats.
- Findings : Treatment with this compound resulted in reduced pain behaviors and improved joint function compared to control groups. The compound effectively prevented cartilage damage associated with MIA treatment .
Inflammatory Models
This compound has also been evaluated for its anti-inflammatory properties:
- Model : Carrageenan-induced paw edema in rats was utilized to assess inflammation.
- Results : Administration of this compound significantly decreased paw swelling and inflammatory mediator levels, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of AS1892802 in modulating Rho-associated kinase (ROCK) activity, and how is this validated experimentally?
this compound is a selective ROCK inhibitor that binds to the ATP-binding pocket of ROCK isoforms, blocking kinase activity. Mechanistic validation involves:
- In vitro kinase assays : Measuring IC₅₀ values against ROCK I/II and selectivity over other kinases (e.g., PKC, PKA) to confirm specificity .
- In vivo models : Intra-articular or oral administration in rodent osteoarthritis (OA) models (e.g., monoiodoacetate-induced cartilage degeneration) to assess inhibition of ROCK-dependent pathways, such as reduced cartilage damage and suppressed inflammatory mediators (e.g., prostaglandin E₂) .
- Histological analysis : Quantifying chondrocyte apoptosis and extracellular matrix degradation in treated vs. control groups .
Q. What experimental models are most appropriate for evaluating this compound’s efficacy in osteoarthritis research?
Key models include:
- Monoiodoacetate (MIA)-induced OA in rats : Mimics cartilage degeneration and pain behaviors; this compound reduces tibial plateau cartilage damage and weight-bearing deficits in a dose-dependent manner .
- Bradykinin-induced synovial inflammation : Assesses analgesic effects by measuring inhibition of pain-related prostaglandin E₂ production in synovial cells .
- Chondrogenic cell lines : Evaluates this compound’s role in promoting chondrocyte differentiation, critical for cartilage repair .
Q. What are the critical dosage parameters for this compound in preclinical studies?
- Dose range : Effective intra-articular doses in rats range from 0.3–3 mg/kg, with higher doses (3 mg/kg) showing maximal inhibition of cartilage damage .
- Administration routes : Oral bioavailability and localized intra-articular delivery must be compared for translational relevance .
- Dose-response validation : Use histological scoring (e.g., OARSI criteria) and behavioral assays (e.g., weight distribution) to confirm efficacy .
Q. What key findings support this compound’s potential as a therapeutic candidate for osteoarthritis?
- Cartilage protection : Dose-dependent reduction in MIA-induced cartilage degradation (e.g., 67% inhibition at 3 mg/kg) .
- Analgesic effects : Rapid onset of pain relief comparable to tramadol and diclofenac, without gastric irritation .
- Anti-inflammatory action : Suppression of bradykinin- and IL-1β-induced prostaglandin E₂ in synovial cells, linking ROCK inhibition to pain modulation .
Advanced Research Questions
Q. How can researchers address apparent contradictions in dose-response data for this compound across different OA models?
- Model-specific variability : MIA-induced models primarily assess structural damage, while pain-focused models (e.g., bradykinin) may require lower doses for efficacy. Cross-validate using multiple endpoints (e.g., histology, cytokine assays, behavioral tests) .
- Pharmacokinetic profiling : Measure tissue-specific drug concentrations to explain discrepancies between intra-articular and systemic administration .
Q. What experimental strategies can elucidate synergistic effects of this compound with other OA therapeutics (e.g., NSAIDs, growth factors)?
- Combination therapy screening : Use factorial design experiments to test interactions between this compound and drugs like diclofenac. Measure additive vs. synergistic effects on pain and cartilage biomarkers .
- Pathway crosstalk analysis : Perform RNA sequencing on treated chondrocytes to identify ROCK-independent pathways modulated by this compound (e.g., MAPK, NF-κB) .
Q. How does this compound influence cross-talk between ROCK and other signaling pathways in chondrocytes?
- Proteomic profiling : Identify phosphorylation changes in ROCK substrates (e.g., MYPT1, LIMK) and downstream effectors (e.g., cofilin) to map pathway interactions .
- Gene knockout models : Compare this compound’s effects in ROCK1/2-deficient vs. wild-type chondrocytes to isolate off-target actions .
Q. What translational challenges arise when extrapolating this compound’s preclinical efficacy to human OA?
- Species differences : Validate ROCK isoform expression patterns in human vs. rodent cartilage .
- Biomarker validation : Corrogate preclinical findings with human synovial fluid biomarkers (e.g., COMP, CTX-II) in early-phase trials .
- Long-term safety : Monitor off-target effects (e.g., vascular tone modulation) given ROCK’s role in diverse tissues .
Q. Methodological Guidance
- Experimental Design : Include sham-operated controls and blinded outcome assessments to reduce bias .
- Data Analysis : Use mixed-effects models to account for inter-animal variability in longitudinal OA studies .
- Reproducibility : Provide detailed protocols for drug preparation, administration routes, and histological scoring in supplementary materials .
Properties
IUPAC Name |
1-[(1S)-2-hydroxy-1-phenylethyl]-3-(4-pyridin-4-ylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-14-19(17-4-2-1-3-5-17)23-20(25)22-18-8-6-15(7-9-18)16-10-12-21-13-11-16/h1-13,19,24H,14H2,(H2,22,23,25)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTFYYZHMRBVHK-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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